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Cat. No.: B15579493 Get Quote

Disclaimer: The compound designated "AB131" is not found in publicly available scientific

literature. This document uses Pretomanid (PA-824), a clinically approved anti-tuberculosis

agent, as a representative model to fulfill the structural and content requirements of this

technical guide. All data, mechanisms, and protocols described herein pertain to Pretomanid.

Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of

Mycobacterium tuberculosis (Mtb) poses a significant threat to global public health,

necessitating the development of novel therapeutics with unique mechanisms of action. AB131
(Pretomanid) is a nitroimidazooxazine, a class of compounds that has demonstrated potent

bactericidal activity against both actively replicating and dormant, non-replicating Mtb.[1][2][3]

This guide provides an in-depth technical overview of AB131's core attributes, its dual

mechanism of action that circumvents common resistance pathways, quantitative efficacy data,

and detailed experimental protocols for its evaluation.

Core Mechanism of Action
AB131 is a prodrug that requires intracellular activation within the mycobacterium to exert its

antimicrobial effects.[3][4][5] Its efficacy against both replicating and non-replicating bacilli is

attributed to a unique dual mechanism.[1][2][5]
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Under aerobic conditions, characteristic of actively replicating bacteria, AB131 inhibits the

synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][4]

[5] This disruption of cell wall production leads to bacterial cell death.[5] The proposed

mechanism involves the impairment of the oxidative transformation of hydroxymycolates to

keto-mycolic acids, a critical step in cell wall lipid bilayer synthesis.[6]

Action Against Non-Replicating M. tuberculosis
In anaerobic or hypoxic environments, where Mtb can exist in a dormant or non-replicating

state, AB131 acts as a respiratory poison.[1][5] The activation of AB131 leads to the release of

reactive nitrogen species, including nitric oxide (NO).[1][4][7] Nitric oxide is a potent respiratory

poison that disrupts the bacterium's cellular respiration and energy production, leading to cell

death even in the absence of replication.[1][4] This activity against dormant bacteria is crucial

for shortening treatment durations and preventing relapse.[4]

Intracellular Activation Pathway
The activation of AB131 is a critical process mediated by the deazaflavin-dependent

nitroreductase (Ddn) enzyme within Mtb.[4][5][6] This enzyme utilizes the reduced form of

cofactor F420 (F420H₂) as an electron donor.[6] The regeneration of F420H₂ is dependent on

the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1).[5][6] Mutations in the genes

encoding these components (ddn, fgd1, and genes involved in F420 biosynthesis like fbiA,

fbiB, and fbiC) can prevent the activation of AB131, leading to drug resistance.[5][8]
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Caption: Intracellular activation pathway and dual mechanism of AB131 (Pretomanid).

Quantitative Data: In Vitro Activity
The in vitro potency of AB131 is typically quantified by its Minimum Inhibitory Concentration

(MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.

AB131 demonstrates potent activity against a wide range of Mtb isolates, with its efficacy

largely unaffected by resistance to other anti-TB drugs.[6]

Table 1: MIC Distribution of AB131 (Pretomanid) against M. tuberculosis Isolates

Mtb Phenotype MIC Range (μg/mL) Key Findings Reference(s)

Drug-Susceptible (DS) 0.005 - 0.48
Potent activity against

susceptible strains.
[6]

Monoresistant 0.005 - 0.48

Resistance phenotype

has limited impact on

activity.

[6]

Multidrug-Resistant

(MDR)
0.005 - 0.48

Retains activity

against MDR isolates.
[6]

Extensively Drug-

Resistant (XDR)
0.005 - 0.48

Effective against

highly resistant

strains.

[6]

H37Rv Reference

Strain
0.06 - 0.25

Reproducible MIC

range in quality

control strain.

[9]

Lineage 1 Isolates

Tends to be higher

(99th percentile of 2

mg/L)

Some lineages show

intrinsically lower

susceptibility.

[10]

Other Mtb Lineages

(2, 3, 4, 7)

99th percentile of 0.5

mg/L

Generally highly

susceptible.
[10]

Table 2: Bactericidal Activity of AB131 (Pretomanid) against M. tuberculosis H37Rv
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Condition MIC (μg/mL)
MBC
(μg/mL)

MBC/MIC
Ratio

Interpretati
on

Reference(s
)

Aerobic

(Replicating)
0.01 0.02 2 Bactericidal [6]

Anaerobic

(Non-

replicating)

0.82 6.3 ~7.7

Bactericidal

activity

maintained

under

hypoxic

conditions.

[6]

MBC: Minimum Bactericidal Concentration

Experimental Protocols
Standardized methodologies are crucial for the accurate determination of AB131's in vitro

activity. The following sections detail the reference protocols for broth microdilution and the

automated MGIT 960 system.

Protocol 1: Broth Microdilution MIC Determination
(EUCAST Reference Method)
This method determines the MIC of AB131 in a liquid medium using 96-well microtiter plates.

1. Preparation of Drug Solutions:

Prepare a stock solution of AB131 in dimethyl sulfoxide (DMSO).

Perform serial two-fold dilutions in Middlebrook 7H9 broth supplemented with 10% OADC

(Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol to achieve the desired final

concentrations in the microtiter plate.[6][11]

2. Inoculum Preparation:

Grow Mtb isolates on solid medium (e.g., Löwenstein-Jensen or 7H10 agar).
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Scrape colonies and suspend them in sterile water or saline with glass beads.

Vortex vigorously (2-3 minutes) to break up clumps.[6]

Adjust the turbidity of the suspension to a 0.5 McFarland standard.

Prepare a 1:100 dilution of this suspension in 7H9-OADC broth to achieve a final inoculum

concentration of approximately 1 x 10⁵ CFU/mL.[5][6][7]

3. Plate Inoculation and Incubation:

Dispense 100 µL of the appropriate drug dilution into each well of a U-shaped 96-well plate.

Add 100 µL of the prepared Mtb inoculum to each well.

Include a drug-free growth control (GC) well and a sterility control well (broth only).

Seal the plate (e.g., in a permeable plastic bag) and incubate at 36 ± 1°C.[6]

4. Reading and Interpretation:

Incubate plates until visible growth (a bacterial pellet) is observed in the drug-free growth

control well. This typically takes 14 to 21 days.[7]

The MIC is defined as the lowest concentration of AB131 that completely inhibits visible

growth of the Mtb isolate, as observed using an inverted mirror.[5][6]

Protocol 2: MGIT 960 System Drug Susceptibility Testing
(DST)
The BACTEC MGIT 960 system is an automated method that detects mycobacterial growth by

monitoring oxygen consumption via a fluorescence sensor.

1. Preparation of Drug and Supplement:

Reconstitute lyophilized AB131 to the desired stock concentration according to the

manufacturer's instructions.
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Prepare the MGIT Growth Supplement/PANTA mixture.

2. Inoculum Preparation:

Use a 1- to 5-day-old positive MGIT culture of the Mtb isolate.

For cultures 3-5 days old, dilute the broth 1:5 with sterile saline. For cultures 1-2 days old,

use the broth undiluted.[9]

3. Tube Inoculation and Loading:

Label MGIT tubes: one for the Growth Control (GC) and one for AB131.

Aseptically add 0.8 mL of the MGIT Growth Supplement to each tube.

Add 0.1 mL of the reconstituted AB131 solution to the drug-labeled tube to achieve the final

critical concentration.

Inoculate both the GC and drug-containing tubes with 0.5 mL of the prepared Mtb inoculum.

[12]

Scan the tubes into the MGIT 960 instrument and load them into the drawer.

4. Instrument Operation and Interpretation:

The instrument incubates the tubes at 37°C and monitors fluorescence every 60 minutes.[10]

The instrument's software compares the growth in the drug-containing tube to the growth in

the GC tube.

A result of "Susceptible" is reported if the growth in the drug tube is significantly inhibited

relative to the GC. A result of "Resistant" is reported if growth proceeds. The time to result

typically ranges from 4 to 13 days.
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Caption: Generalized workflow for determining the MIC of AB131 against Mtb.
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Role in Combination Therapy and Overcoming
Resistance
AB131's novel mechanism of action makes it a critical component of combination therapy for

drug-resistant TB. It is approved for use as part of the BPaL regimen, which includes

Bedaquiline, Pretomanid (AB131), and Linezolid.[4][13] This all-oral regimen has shown high

efficacy in treating XDR-TB and treatment-intolerant or non-responsive MDR-TB.[4]

The inclusion of AB131 in a regimen provides several advantages:

Activity Against Resistant Strains: Its mechanism is distinct from first- and second-line drugs,

meaning cross-resistance is uncommon.[6]

Killing of Dormant Bacilli: Its anaerobic activity targets persistent, non-replicating bacteria

that other drugs may not eliminate, which is key to preventing disease relapse.[1]

Synergistic Potential: It can act synergistically with other anti-TB agents, preventing the

emergence of resistance to its companion drugs.[5]

BPaL Regimen

MDR/XDR-TB
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Caption: Logical role of AB131 within the BPaL combination therapy regimen.

Conclusion
AB131 (Pretomanid) represents a significant advancement in the fight against drug-resistant

tuberculosis. Its dual mechanism of action, targeting both replicating and non-replicating

mycobacteria through pathways distinct from other agents, allows it to overcome existing drug

resistance profiles. Standardized in vitro susceptibility testing methods, such as broth

microdilution and the MGIT 960 system, are essential for its effective clinical implementation.

As a cornerstone of new, shorter, all-oral regimens, AB131 offers renewed hope for patients

with highly resistant forms of tuberculosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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